molecular formula C16H18BrCuN3O2 B130029 Cu(GABA(mpy)2) CAS No. 140160-00-5

Cu(GABA(mpy)2)

Cat. No.: B130029
CAS No.: 140160-00-5
M. Wt: 427.8 g/mol
InChI Key: MCGQLZIZTQNRCG-UHFFFAOYSA-L
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Description

The compound N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]copper(II) bromide methanol solvate , commonly referred to as Cu(GABA(mpy)2) , is a coordination complex that features copper(II) ions coordinated with γ-aminobutyric acid (GABA) and 2-pyridylmethylamine (mpy)

Scientific Research Applications

Cu(GABA(mpy)2) has several scientific research applications, including:

    Chemistry: The compound is used as a model system to study coordination chemistry and the behavior of copper complexes.

    Biology: Cu(GABA(mpy)2) can be used to investigate the interactions between metal ions and biological molecules, such as proteins and enzymes.

    Industry: Cu(GABA(mpy)2) can be used in catalysis and materials science, particularly in the design of new catalysts and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cu(GABA(mpy)2) typically involves the reaction of copper(II) bromide with γ-aminobutyric acid and 2-pyridylmethylamine in methanol. The reaction conditions are carefully controlled to ensure the formation of the desired coordination complex. The general procedure is as follows:

  • Dissolve copper(II) bromide in methanol.
  • Add γ-aminobutyric acid and 2-pyridylmethylamine to the solution.
  • Stir the mixture at room temperature for several hours.
  • Filter the resulting solution to remove any insoluble impurities.
  • Allow the filtrate to evaporate slowly, leading to the crystallization of Cu(GABA(mpy)2).

Industrial Production Methods

While the laboratory synthesis of Cu(GABA(mpy)2) is well-documented, industrial-scale production methods are less common. the principles of coordination chemistry and solvent evaporation can be scaled up with appropriate modifications to the reaction vessel size, stirring mechanisms, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cu(GABA(mpy)2) can undergo various chemical reactions, including:

    Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.

    Substitution: Ligands coordinated to the copper center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.

    Complexation: Cu(GABA(mpy)2) can form additional coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Ligand exchange reactions can be facilitated by using excess amounts of the incoming ligand or by adjusting the pH of the solution.

    Complexation: Additional ligands such as ethylenediamine or bipyridine can be introduced to form new coordination complexes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(I) or copper(III) complexes, while substitution reactions can result in new coordination complexes with different ligands.

Mechanism of Action

The mechanism of action of Cu(GABA(mpy)2) involves its ability to coordinate with various biological molecules and metal ions. The copper center can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the coordination of γ-aminobutyric acid and 2-pyridylmethylamine to the copper center can modulate the compound’s interactions with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Cu(GABA(mpy)2) can be compared with other similar compounds, such as:

    N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]copper(II) chloride: This compound has a similar structure but features chloride instead of bromide as the counterion.

    N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]nickel(II) bromide: This compound features nickel(II) instead of copper(II) as the central metal ion.

    N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]zinc(II) bromide: This compound features zinc(II) instead of copper(II) as the central metal ion.

The uniqueness of Cu(GABA(mpy)2) lies in its specific coordination environment and the properties conferred by the copper(II) center, which can participate in redox reactions and interact with biological molecules in distinct ways compared to other metal ions.

Properties

IUPAC Name

copper;4-[bis(pyridin-2-ylmethyl)amino]butanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2.BrH.Cu/c20-16(21)8-5-11-19(12-14-6-1-3-9-17-14)13-15-7-2-4-10-18-15;;/h1-4,6-7,9-10H,5,8,11-13H2,(H,20,21);1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGQLZIZTQNRCG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCCC(=O)[O-])CC2=CC=CC=N2.[Cu+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrCuN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930724
Record name Copper(2+) bromide 4-{bis[(pyridin-2-yl)methyl]amino}butanoate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140160-00-5
Record name N,N-(Bis(2-pyridylmethyl)-gamma-aminobutyrato)copper(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140160005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) bromide 4-{bis[(pyridin-2-yl)methyl]amino}butanoate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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